molecular formula C21H32O2 B344588 Pregnenolone CAS No. 145-13-1

Pregnenolone

Cat. No.: B344588
CAS No.: 145-13-1
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-OYZZJKLHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pregnenolone can be synthesized through several methods. One common approach involves the microbial transformation of cholesterol using recombinant strains of Mycolicibacterium smegmatis expressing mammalian steroidogenesis enzymes . This method involves the conversion of cholesterol to this compound through a series of enzymatic reactions, including hydroxylation and deprotection steps.

Industrial Production Methods: In industrial settings, this compound is often produced through the chemical synthesis of cholesterol derivatives. The process typically involves the use of chemical reagents such as methyl t-butyl ether for liquid-liquid extraction and hydroxylamine for derivatization . The resulting this compound is then purified using chromatographic techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pregnenolone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to progesterone by the enzyme 3-beta-hydroxysteroid dehydrogenase or to 17-hydroxy-pregnenolone by 17-alpha-hydroxylase .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Progesterone: Formed through the oxidation of this compound.

    17-Hydroxy-pregnenolone: Formed through hydroxylation reactions.

Scientific Research Applications

Pregnenolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Pregnenolone is unique among steroid hormones due to its role as a precursor to a wide range of other hormones. Similar compounds include:

This compound’s uniqueness lies in its broad influence on the synthesis of multiple steroid hormones and its direct neurosteroid activity, which distinguishes it from other similar compounds.

Biological Activity

Pregnenolone, a steroid hormone synthesized from cholesterol, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound serves as a precursor for various steroid hormones, including progesterone, cortisol, and testosterone. It is primarily produced in the adrenal glands, gonads, and brain. Beyond its role as a hormone precursor, this compound has been identified as a neurosteroid, influencing neuronal function and plasticity.

This compound exerts its biological effects through several mechanisms:

  • Nongenomic Actions : this compound interacts with various proteins and receptors in a manner that does not involve direct gene transcription. For example, it promotes the degradation of the TLR2/4 adaptor protein TIRAP in macrophages and microglial cells, thereby attenuating pro-inflammatory responses mediated by Toll-like receptors (TLRs) .
  • Microtubule Dynamics : this compound has been shown to bind to cytoplasmic linker protein 170 (CLIP170), enhancing microtubule polymerization and facilitating cellular processes such as migration and growth . This interaction is crucial for maintaining cytoskeletal integrity and cellular signaling.
  • Receptor Modulation : this compound acts as an agonist for the pregnane X receptor (PXR) and influences the activity of GABA_A and NMDA receptors through its metabolite this compound sulfate . This modulation can affect neurotransmission and neuronal excitability.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Studies have demonstrated that it suppresses the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation in macrophages . This property suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. In vitro studies have shown that this compound displays inhibitory activity against various bacterial strains, indicating its potential use as an antimicrobial agent . The exact mechanisms underlying this activity are still under investigation but may involve disruption of bacterial membrane integrity or interference with metabolic pathways.

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Anti-inflammatory effectsThis compound suppresses TNFα and IL-6 secretion via TLR2/4 signaling pathways.
Antimicrobial activityExhibits inhibitory effects against multiple bacterial strains.
Neurosteroid activityModulates GABA_A and NMDA receptor activity; acts as a PXR agonist.
Synthesis derivativesInvestigated this compound selenocyanoamides for enhanced biological activity.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that this compound administration improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease. These findings suggest that this compound may have therapeutic potential for neurodegenerative disorders by modulating inflammatory responses and promoting neuronal health.

Properties

CAS No.

145-13-1

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

ORNBQBCIOKFOEO-OYZZJKLHSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

melting_point

192 °C

Key on ui other cas no.

145-13-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

solubility

0.00706 mg/mL at 37 °C

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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